molecular formula C8H15N3 B1609579 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 943106-34-1

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1609579
CAS No.: 943106-34-1
M. Wt: 153.22 g/mol
InChI Key: PGEMPURRTUBTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 943106-34-1) is a pyrazole-derived amine with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . It features a pyrazole ring substituted with an ethyl group at position 1, a methyl group at position 5, and a methylamine moiety at position 3. The compound is stored under controlled conditions (2–8°C, sealed, dry) and is utilized as a research chemical, though it is currently listed as out of stock . Its structural simplicity and functional groups make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEMPURRTUBTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428327
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943106-34-1
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine typically follows two main stages:

  • Formation of the Pyrazole Ring: The pyrazole core is constructed through condensation or cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.

  • Introduction of Substituents: The ethyl group at N1 and methyl group at C5 are introduced via alkylation or substitution reactions. The N-methylmethanamine group is then incorporated, often through nucleophilic substitution or reductive amination at the 4-position of the pyrazole ring.

Due to limited direct literature on this exact compound, these steps are inferred based on common pyrazole synthetic methodologies and related pyrazole derivatives preparation.

Detailed Preparation Steps

Step Reaction Type Reagents/Conditions Description
1 Pyrazole Ring Formation Hydrazine hydrate + 1,3-diketone or β-ketoester; Acidic conditions, reflux Cyclization to form 5-methyl-1H-pyrazole core, establishing the basic heterocyclic framework.
2 N1-Ethylation Ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3) Alkylation of pyrazole nitrogen at position 1 to introduce the ethyl substituent.
3 Introduction of N-methylmethanamine Formaldehyde + methylamine or methylamine hydrochloride; reductive amination conditions Formation of the N-methylmethanamine substituent at the 4-position via nucleophilic substitution or reductive amination.

Synthetic Route Example (Hypothetical)

  • Pyrazole Core Synthesis: React 3-methyl-1,3-butanedione with hydrazine hydrate under reflux in ethanol to yield 5-methyl-1H-pyrazole.

  • N1-Ethylation: Treat the pyrazole with ethyl bromide in the presence of potassium carbonate in acetone to selectively alkylate the N1 position, producing 1-ethyl-5-methyl-1H-pyrazole.

  • Functionalization at C4: Bromination or chlorination at the 4-position of the pyrazole ring to introduce a leaving group, followed by nucleophilic substitution with N-methylmethanamine or reductive amination using formaldehyde and methylamine to introduce the N-methylmethanamine substituent.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, acetone, dimethyl sulfoxide (DMSO), or toluene, chosen based on solubility and reaction type.

  • Temperature: Reflux temperatures (60–110 °C) are typical for cyclization and alkylation steps. Reductive amination is often performed at room temperature to mild heating (20–50 °C).

  • Catalysts and Bases: Potassium carbonate or sodium hydride may be used as bases for alkylation. Acid catalysts such as p-toluenesulfonic acid can facilitate cyclization.

  • Purification: Products are purified by extraction, crystallization, or chromatography to achieve high purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Pyrazole ring formation Reflux in ethanol, 6–12 hours Acidic or neutral conditions
N1-Ethylation 50–80 °C, 4–8 hours Base-mediated alkylation
N-methylmethanamine introduction Room temperature to 50 °C, 2–6 hours Reductive amination with formaldehyde/methylamine
Solvents Ethanol, acetone, DMSO Depends on reaction step
Yield 50–85% (overall) Varies with reaction optimization
Purity >95% (by HPLC or NMR) Requires chromatographic purification

Research Findings and Considerations

  • The pyrazole ring synthesis is well-established, with hydrazine and β-dicarbonyl compounds providing a reliable route to substituted pyrazoles.

  • Alkylation at N1 is regioselective under controlled conditions, favoring substitution at the nitrogen over carbon positions.

  • The introduction of the N-methylmethanamine group at the 4-position requires activation of that position, often via halogenation, to enable nucleophilic substitution or reductive amination.

  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly affect yield and purity.

  • Although specific studies on this compound are limited, analogous pyrazole derivatives have been synthesized using similar methodologies, confirming the feasibility of these approaches.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogues:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Hazard Profile Applications
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (Target) 943106-34-1 C₈H₁₅N₃ 153.23 Ethyl (position 1), methyl (position 5) 96% Not listed Research chemical
QZ-6157: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-methylmethanamine 956363-88-5 C₈H₁₅N₃ 153.23 Ethyl (position 1), methyl (position 3) 95% Unknown Structural isomer studies
LM6: 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine - C₇H₁₃N₃ 139.20 Ethyl (position 1), unsubstituted pyrazole - - Structural isomer research
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1015846-14-6 C₁₂H₁₅N₃O 217.27 3-Methoxyphenyl (position 1) - H302, H315, H319, H335 Lab synthesis, chemical manufacturing
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione - C₁₀H₁₃F₃N₂O₂ ~264.21* Trifluorobutane-dione moiety Discontinued - Discontinued (low viability)
Compound 33: β-L-Fucopyranosyl-triazolyl conjugate - C₁₅H₂₀N₄O₅ 336.34 Carbohydrate-triazole hybrid - - Medicinal chemistry (glycobiology)

*Estimated based on molecular formula.

Structural and Functional Insights

Substituent Position and Electronic Effects
  • Target vs. QZ-6157: Both share the same molecular formula but differ in pyrazole substitution (methyl at position 5 vs. 3).
  • Target vs. LM6 : LM6 lacks the methyl group at pyrazole position 5 and features substitution at position 5 instead of 4. The reduced steric bulk in LM6 may enhance solubility but decrease thermal stability .
Hazard Profiles

This highlights the impact of aromatic substituents on toxicity .

Physicochemical Properties

  • Molecular Weight : The target compound (153.23 g/mol) is smaller than analogues like the 3-methoxyphenyl derivative (217.27 g/mol), favoring better membrane permeability in drug design .
  • Purity : Commercial availability of the target (96% purity) and QZ-6157 (95%) ensures reliability in synthetic workflows, whereas discontinued compounds (e.g., trifluorobutane-dione) lack consistency .

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, also known by its CAS number 943106-34-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₅N₃
  • Molecular Weight : 153.225 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 237.3 ± 25.0 °C at 760 mmHg
  • LogP : 0.46

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with N-methylmethanamine under controlled conditions to yield the desired product with high purity (≥95%) .

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to pyrazoles exhibit significant antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential for similar activity .

Anticancer Potential

Research into pyrazole derivatives has revealed promising anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling pathways like PI3K/Akt and MAPK . The potential for this compound to exhibit these effects warrants further investigation.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of oxidative stress and inflammation appears to be a common mechanism through which these compounds exert their protective effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Related pyrazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity Similar structures induced apoptosis in cancer cell lines (e.g., MCF7, HeLa) through caspase activation .
Neuroprotection Compounds showed reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins .

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., HCl or H₂SO₄) .
  • Functionalization : Introduction of the ethyl and methyl groups via alkylation using reagents like ethyl iodide or methyl bromide, followed by coupling with N-methylmethanamine .
  • Purification : Column chromatography (silica gel, eluents: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization Tips :
  • Control temperature (60–80°C for alkylation) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .
  • Use catalysts like Pd/C for hydrogenation steps to enhance yield .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., ethyl at 1-position: δ 1.2–1.4 ppm triplet; methylamine: δ 2.3–2.5 ppm singlet) . 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₇N₃) via exact mass matching .
  • X-ray Crystallography : SHELXL refinement () resolves stereochemistry and confirms non-symmetric conformation .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or weak diffraction) be resolved during structural refinement?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
  • Data Collection : Optimize crystal mounting (low-temperature N₂ stream) and exposure time to enhance resolution .
  • Validation Tools : Check R-factor convergence (target < 5%) and validate with PLATON/ADDSYM to detect missed symmetry .

Q. What strategies address contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., positive inhibitor references) .
  • Structural Variants : Test analogs (e.g., fluorinated or methoxy-substituted derivatives) to isolate substituent effects on activity .
  • Purity Validation : Confirm compound integrity via HPLC (retention time matching) and elemental analysis .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 or serotonin receptors. Validate with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Modeling : Identify critical features (e.g., pyrazole ring hydrophobicity, amine hydrogen-bond donors) using MOE or Phase .
  • QSAR Studies : Corrogate substituent electronic parameters (Hammett σ) with activity trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosol generation is likely .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation exposure .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Data Gaps and Future Research

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer :
  • Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) .
  • Solubility Screening : Use nephelometry in buffers (pH 1–10) to identify optimal formulation conditions .
  • Thermal Analysis : DSC/TGA to determine melting point and decomposition temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.